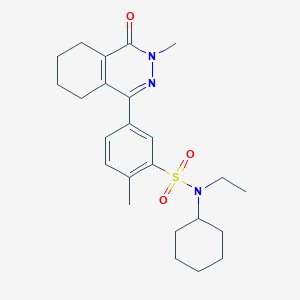

![molecular formula C22H18ClN3O4 B11320633 6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320633.png)

6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chlor-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromen-2-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Chromen-Derivate gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chromen-Kern, einen Pyrazolring und eine Methoxybenzyl-Gruppe umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromen-2-carboxamid umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung des Chromen-Kerns: Dies kann durch eine Cyclisierungsreaktion mit geeigneten Ausgangsmaterialien wie Salicylaldehydderivaten und Malononitril erreicht werden.

Einführung des Pyrazolrings: Der Pyrazolring kann durch eine Kondensationsreaktion zwischen Hydrazinderivaten und α,β-ungesättigten Carbonylverbindungen eingeführt werden.

Anfügen der Methoxybenzyl-Gruppe: Dieser Schritt beinhaltet die Alkylierung des Pyrazolrings mit 4-Methoxybenzylchlorid unter basischen Bedingungen.

Endgültige Zusammenstellung: Die endgültige Verbindung wird durch Kupplung des Chromen-Kerns mit dem Pyrazolderivat unter Verwendung geeigneter Kupplungsreagenzien und -bedingungen erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von fortschrittlichen katalytischen Systemen, kontinuierlichen Durchflussreaktoren und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxybenzyl-Gruppe, was zur Bildung von Aldehyd- oder Carbonsäurederivaten führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Chromen-Kern angreifen und diese möglicherweise in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Bildung von Aldehyd- oder Carbonsäurederivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Einführung verschiedener funktioneller Gruppen an der Chlorposition.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.

Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Verfahren.

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Pfaden zu interagieren, wodurch Prozesse wie Zellsignalisierung, Genexpression und Stoffwechselregulation möglicherweise moduliert werden.

Wirkmechanismus

The mechanism of action of 6-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Chlor-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidin

- 1-(7-Chlorchinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazol-4-carboxamid

Einzigartigkeit

6-Chlor-N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromen-2-carboxamid ist einzigartig aufgrund seiner Kombination aus einem Chromen-Kern, einem Pyrazolring und einer Methoxybenzyl-Gruppe. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.

Eigenschaften

Molekularformel |

C22H18ClN3O4 |

|---|---|

Molekulargewicht |

423.8 g/mol |

IUPAC-Name |

6-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C22H18ClN3O4/c1-13-9-19-16(10-17(13)23)18(27)11-20(30-19)22(28)25-21-7-8-24-26(21)12-14-3-5-15(29-2)6-4-14/h3-11H,12H2,1-2H3,(H,25,28) |

InChI-Schlüssel |

JRKXTZUHQNPIMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methylphenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B11320555.png)

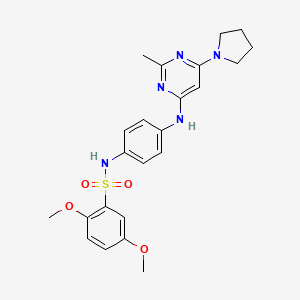

![6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11320558.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11320565.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320569.png)

![7-cycloheptyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320574.png)

![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11320594.png)

![N-[4-(acetylamino)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11320604.png)

![N-(2,5-difluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11320611.png)

![N-(2,1,3-benzothiadiazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11320617.png)

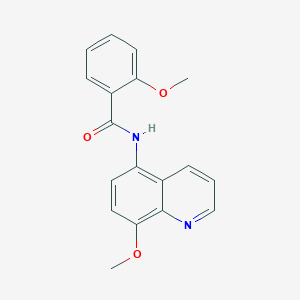

![7-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11320620.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11320626.png)